tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Catalog No.
S1914739
CAS No.
442685-53-2
M.F
C14H16BrNO2
M. Wt
310.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

CAS Number

442685-53-2

Product Name

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 5-(bromomethyl)indole-1-carboxylate

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3

InChI Key

YDMDECBIBMTDPS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr

Potential applications in scientific research

tert-Butyl 5-bromomethylindole-1-carboxylate is a valuable intermediate used in organic synthesis for the preparation of more complex molecules. Here are some examples of its potential applications in scientific research:

  • Synthesis of substituted indoles: The bromomethyl group can be used as a reactive handle for further functionalization through various coupling reactions. This allows researchers to introduce diverse substituents at the 5-position of the indole ring, leading to the creation of new indole derivatives for biological evaluation or material science applications [].
  • Preparation of complex molecules: tert-Butyl 5-bromomethylindole-1-carboxylate can serve as a building block for the synthesis of more complex molecules with potential biological activity. For instance, it can be a precursor for the synthesis of indole alkaloids, which are a large class of natural products with various pharmacological properties [].

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is an organic compound with the molecular formula C${14}$H${16}$BrNO$_{2}$. It features a tert-butyl group and a bromomethyl substituent on the indole ring, which is a bicyclic structure known for its presence in many biologically active compounds. The compound is typically encountered as a white to light yellow solid, with a melting point ranging from 56°C to 60°C and is sensitive to air, necessitating storage under inert gas conditions .

Due to the presence of both bromine and carboxylate functional groups. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or alcohols. Additionally, the carboxylate group may be involved in esterification or amidation reactions, allowing for the synthesis of more complex derivatives.

Indole derivatives, including tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate, have been studied for their diverse biological activities. They exhibit potential pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities. The bromomethyl group can enhance the reactivity of the compound, possibly leading to interactions with biological targets that could affect cellular pathways or enzyme activities .

The synthesis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate typically involves several steps:

  • Formation of Indole Derivative: The starting material is often an indole or indole derivative that undergoes bromination at the 5-position.
  • Bromomethylation: The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or heat.
  • Carboxylation: The introduction of the tert-butyl carboxylate group can be performed through esterification reactions using tert-butyl alcohol and an acid catalyst.

These steps may vary based on specific laboratory protocols and desired yields .

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate has applications in medicinal chemistry and drug development due to its potential biological activity. It serves as a building block for synthesizing more complex pharmaceutical compounds and can be used in research related to cancer treatment and other therapeutic areas. Furthermore, its derivatives may find utility in agrochemicals and materials science .

Interaction studies involving tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. For instance, research may involve assessing how this compound interacts with specific proteins involved in disease pathways or cellular processes .

Several compounds share structural similarities with tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate, including:

  • tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate: This compound features a cyano group instead of a bromine at the second position, which may influence its reactivity and biological activity differently than tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate .
  • tert-Butyl 6-bromo-1H-indole-1-carboxylate: Here, the bromine is located at the sixth position on the indole ring, which alters its electronic properties and potential interactions compared to the five-position substitution .
  • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate: This variant has a bromomethyl group at the third position, which may affect its steric hindrance and reactivity profile differently from tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate .

Uniqueness

The uniqueness of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate lies in its specific substitution pattern on the indole ring combined with the presence of both a tert-butyl group and a bromomethyl group. This combination potentially enhances its biological activity while providing versatile synthetic pathways for further modifications.

Traditional Multi-Step Synthesis Approaches

The synthesis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate through traditional multi-step approaches involves three distinct chemical transformations: regioselective bromination at the C5 position, protective group installation on the indole nitrogen, and carboxylation to form the tert-butyl ester functionality. These sequential reactions require careful optimization of reaction conditions and protecting group strategies to achieve optimal yields and selectivity.

Bromination Strategies at C5 Position

Regioselective bromination at the C5 position of indole derivatives represents a fundamental challenge in synthetic organic chemistry due to the inherent reactivity patterns of the indole nucleus. The benzene ring of indole exhibits decreased reactivity compared to the pyrrole ring, necessitating specialized bromination protocols to achieve C5 selectivity [1] [2].

Radical Bromination Methods

N-Bromosuccinimide mediated radical bromination has emerged as the most widely employed strategy for C5-selective bromination of indole substrates [3]. The mechanism involves initial hydrogen abstraction from the methyl substituent at C5, followed by radical bromination. Under optimized conditions using dichloromethane as solvent with azobisisobutyronitrile as radical initiator, reflux temperatures of 40-80°C for 6-8 hours typically afford yields ranging from 65-85% [3] [4]. The reaction demonstrates excellent regioselectivity for the C5 position when appropriate substituents are present to direct the bromination [3].

The radical mechanism proceeds through formation of a benzylic radical intermediate, which subsequently undergoes bromine atom abstraction from N-bromosuccinimide. Temperature control proves critical, as elevated temperatures above 80°C can lead to competitive bromination at alternate positions and decreased overall selectivity [4] [5].

Electrophilic Bromination Approaches

Alternative electrophilic bromination strategies employ molecular bromine in the presence of pyridinium salts or hydrogen halides [6] [7]. The use of pyridinium hydrobromide complexes with bromine provides enhanced regioselectivity through formation of a bromine-pyridine adduct that serves as a milder electrophilic brominating agent [6]. Reaction conditions typically involve methanol as solvent at room temperature for 1-3 hours, affording yields of 78-92% with excellent C5 selectivity [6].

Recent developments in electrochemical bromination have demonstrated alternative approaches using tetrabutylammonium bromide and ammonium bromide as bromide sources under galvanostatic electrolysis conditions [7]. While these methods offer environmental advantages through elimination of stoichiometric oxidants, the regioselectivity remains variable, often producing mixtures of C3 and C5 brominated products [7].

Enzymatic Bromination Systems

Vanadium bromoperoxidase catalyzed bromination represents a biomimetic approach to indole bromination [8]. In the presence of bromide ions and hydrogen peroxide, vanadium bromoperoxidase catalyzes selective bromination through formation of brominium ion intermediates. The enzyme demonstrates preferential binding to indole substrates and achieves turnover numbers of 50-200 with high selectivity for C2/C3 positions, though C5 bromination requires substrate engineering to redirect selectivity [8].

Protective Group Chemistry for Indole Nitrogen

The installation of protective groups on the indole nitrogen represents a crucial step in preventing undesired N-bromination during subsequent halogenation reactions. The tert-butoxycarbonyl protecting group has emerged as the standard choice due to its stability under basic and nucleophilic conditions, as well as its convenient removal under acidic conditions [9].

Boc Protection Mechanisms

The mechanism of Boc protection involves nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate or tert-butyl chloroformate [10] [9]. When using di-tert-butyl dicarbonate with 4-dimethylaminopyridine as catalyst, the reaction proceeds through formation of an acylpyridinium intermediate that enhances the electrophilicity of the carbonyl carbon [10] . Reaction conditions typically employ dichloromethane as solvent at 0°C, gradually warming to room temperature over 12 hours to afford yields of 72-88% [10] .

Alternative protocols utilizing tert-butyl chloroformate with triethylamine as base demonstrate enhanced reaction rates due to the increased electrophilicity of the acid chloride [9]. These conditions typically require shorter reaction times of 2-4 hours at 0°C in dichloromethane, affording yields of 78-91% [9]. The mechanism involves initial deprotonation of the indole nitrogen by triethylamine, followed by nucleophilic substitution on tert-butyl chloroformate with elimination of chloride ion [9].

Solid-Supported Protection Strategies

Recent developments in solid-supported Boc protection employ Indion 190 resin as a recyclable catalyst [12]. The cation exchange resin provides acidic sites that activate the electrophilic reagent while facilitating easy product isolation through simple filtration. Reaction conditions involve toluene as solvent under reflux for 3-5 hours, affording yields of 65-82% [12]. The heterogeneous nature of this approach offers advantages in industrial applications through simplified workup procedures and catalyst recycling [12].

Deprotection Mechanisms

The Boc deprotection mechanism involves initial protonation of the carbamate oxygen under acidic conditions, followed by elimination of the tert-butyl cation and decarboxylation to afford the free amine [13] [14]. Trifluoroacetic acid represents the most commonly employed deprotection reagent due to its ability to stabilize the tert-butyl cation through formation of trifluoroacetate ion pairs [13]. Alternative deprotection methods include thermal elimination and treatment with tetrabutylammonium fluoride in tetrahydrofuran [15] [16].

Carboxylation Techniques for Tert-Butyl Ester Formation

The formation of tert-butyl esters represents the final step in the traditional multi-step synthesis sequence. Several methodologies have been developed to achieve efficient carboxylation of the indole nitrogen while maintaining the integrity of the brominated side chain.

Direct Esterification Methods

Direct esterification using concentrated sulfuric acid as catalyst with tert-butanol represents the classical approach to tert-butyl ester formation [17]. The mechanism involves protonation of the carboxylic acid followed by nucleophilic attack of tert-butanol and elimination of water. Reaction conditions typically require temperatures of 60°C for 4-8 hours, though yields remain moderate at 60-78% due to competing side reactions including elimination of isobutylene from the tert-butyl group [17].

Advanced Carboxylation Strategies

Recent developments in tert-butylation chemistry employ bis(trifluoromethanesulfonyl)imide as catalyst in tert-butyl acetate solvent [18] [17]. This protocol demonstrates significant advantages in reaction rate and yield compared to traditional methods. The mechanism involves activation of the carboxylic acid through formation of a sulfonylimide complex, followed by nucleophilic substitution with tert-butyl acetate acting as both solvent and tert-butylating agent [18]. Reaction conditions of 80°C for 2-6 hours afford yields of 76-89% with excellent functional group tolerance [18] [17].

The enhanced efficiency of this method stems from the dual role of tert-butyl acetate, which serves as a more reactive tert-butylating agent compared to tert-butanol while simultaneously providing a compatible reaction medium [17]. The bis(trifluoromethanesulfonyl)imide catalyst demonstrates superior activity compared to traditional acid catalysts through enhanced electrophilic activation of the carboxylic acid substrate [18].

Modern One-Pot Synthesis Innovations

Modern synthetic approaches to tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate have focused on developing one-pot methodologies that combine multiple transformations in a single reaction vessel. These strategies offer significant advantages in terms of reaction efficiency, reduced waste generation, and simplified purification procedures.

Modified Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho reaction has been adapted for one-pot synthesis of substituted indoles through direct cyclization of o-nitrotoluene derivatives [19]. The modified protocol employs dimethylformamide dimethyl acetal as nucleophilic reagent with pyrrolidine as base in dioxane solvent at 102°C [19]. Optimization studies have demonstrated that dioxane provides superior results compared to traditional dimethylformamide solvent, affording yields of 58-78% for various substituted indoles in reaction times of 6-10 hours [19].

The mechanism involves initial nucleophilic addition of dimethylformamide dimethyl acetal to the nitro group, followed by cyclization and reduction to form the indole nucleus [19]. The one-pot nature of this transformation eliminates the need for isolation of intermediate enamine species, significantly streamlining the synthetic sequence [19].

Fischer Indolization-Arylation Cascades

Microwave-promoted one-pot Fischer indolization followed by copper-catalyzed N-arylation represents a significant advancement in indole synthesis methodology [20]. The protocol employs a three-component reaction of hydrazine, ketone, and aryl iodide substrates under microwave irradiation at 150°C [20]. The reaction sequence is completed in 40 minutes total reaction time, with Fischer indolization occurring in the first 20 minutes followed by copper-catalyzed arylation in the subsequent 20 minutes [20].

The catalyst system employs copper(I) oxide with potassium phosphate as base in ethanol solvent, demonstrating excellent functional group tolerance and broad substrate scope [20]. Yields typically range from 65-92% for a diverse array of N-arylindoles [20]. The environmental benefits of this approach include the use of ethanol as a green solvent and elimination of ligand requirements for the copper catalyst [20].

Palladium-Catalyzed Cascade Reactions

Palladium-catalyzed cascade sequences involving consecutive Sonogashira coupling, amidopalladation, and reductive elimination have been developed for one-pot synthesis of 2,3-disubstituted indoles [21]. The reaction employs 2-bromoanilides as starting materials with terminal alkynes under palladium catalysis [21]. Reaction conditions typically involve temperatures of 80-100°C for 8-12 hours, affording yields of 72-89% with excellent regioselectivity [21].

The mechanism proceeds through initial Sonogashira coupling to form an alkynyl intermediate, followed by intramolecular amidopalladation across the alkyne triple bond and final reductive elimination to form the indole nucleus [21]. This approach offers particular advantages for the synthesis of highly substituted indole derivatives that are difficult to access through traditional methods [21].

Catalytic Systems for Regioselective Bromomethylation

The development of catalytic systems for regioselective bromomethylation has focused on achieving high selectivity while maintaining practical reaction conditions. Several distinct catalytic approaches have emerged, each offering unique advantages for specific substrate classes.

Enzymatic Catalysis Systems

Vanadium bromoperoxidase represents the most extensively studied enzymatic system for indole bromination [8]. The enzyme catalyzes bromination through formation of brominium ion intermediates derived from bromide and hydrogen peroxide [8]. Kinetic studies demonstrate preferential binding of indole substrates with turnover numbers ranging from 50-200 depending on substrate structure [8]. The enzyme exhibits selectivity for C2/C3 positions in simple indoles, though substrate engineering can redirect selectivity toward other positions [8].

Mechanistic investigations reveal that the bromination proceeds through initial attack of the C2-C3 double bond by oxidized bromine species, with subsequent rearrangement determining the final product distribution [8]. The enzyme demonstrates significant advantages over chemical bromination methods in terms of selectivity and mild reaction conditions [8].

Transition Metal Catalysis

Palladium-catalyzed C-H activation represents a powerful approach for regioselective indole functionalization [22]. The catalyst system employs palladium(II) acetate with pyridine ligands under aerobic oxidative conditions [22]. The mechanism involves initial palladation of the indole C-H bond, followed by migratory insertion and β-hydrogen elimination [22]. Turnover numbers typically range from 20-80 with excellent C3 selectivity for N-protected indole substrates [22].

The electronic nature of the pyridine ligand proves crucial for reaction efficiency, with electron-deficient pyridines providing enhanced reactivity [22]. Molecular oxygen serves as the terminal oxidant, enabling catalytic turnover while maintaining environmentally benign conditions [22].

Borane-Catalyzed Systems

B(C6F5)3-catalyzed direct C3 alkylation of indoles represents a metal-free alternative to transition metal catalysis [23]. The catalyst activates amine donors through α-N C(sp3)-H hydride abstraction to generate iminium intermediates that serve as alkylating agents [23]. Turnover numbers of 100-500 have been achieved with excellent chemoselectivity, avoiding N-methylation and bisindolylmethane formation [23].

The mechanism involves initial hydride abstraction to form an iminium-borohydride ion pair, followed by nucleophilic attack of the indole and hydride transfer to regenerate the catalyst [23]. This approach demonstrates broad substrate scope including 1-, 2-, and 1,2-substituted indoles [23].

Phase Transfer Catalysis

Indole-catalyzed phase transfer systems employ indole derivatives as both substrates and catalysts for bromolactonization reactions [24] [25]. The system operates in lipophilic solvents such as hexane and heptane with N-bromosuccinimide as brominating agent [24]. The indole catalyst facilitates transfer of the brominating species between phases while undergoing reversible bromination/debromination cycles [24].

Turnover numbers of 5-20 have been achieved with this system, though the relatively low catalytic efficiency is offset by the mild reaction conditions and simplified workup procedures [24] [25]. The phase separation enables easy catalyst recovery and recycling [25].

Solvent Optimization in Reaction Media

Solvent selection plays a critical role in determining the efficiency and selectivity of bromomethylation reactions. Systematic studies of solvent effects have revealed significant correlations between solvent properties and reaction outcomes.

Polar Aprotic Solvents

Dimethylformamide demonstrates exceptional performance in Vilsmeier-type formylation reactions of indoles [26]. The high dielectric constant (36.7) and coordinating ability of dimethylformamide enable efficient solubilization of ionic intermediates while participating directly in the reaction mechanism [26]. The solvent forms reactive complexes with electrophilic reagents, enhancing their reactivity toward indole substrates [26].

Acetonitrile exhibits similar benefits for electrochemical bromination reactions due to its high dielectric constant (37.5) and ability to dissolve ionic electrolytes [7]. The solvent facilitates charge separation in electrochemical processes while maintaining chemical inertness toward the organic substrates [7].

Polar Protic Solvents

Methanol demonstrates unique reactivity in bromination reactions through its dual role as solvent and nucleophile [6] [27]. The nucleophilic participation of methanol can lead to methoxylation products in addition to bromination, requiring careful control of reaction conditions [27]. However, when properly optimized, methanol-based systems achieve yields of 75-95% with excellent regioselectivity [6].

The hydrogen bonding ability of methanol (βH2 = 0.66) significantly influences reaction kinetics through stabilization of ionic intermediates [28]. Studies of hydrogen abstraction reactions demonstrate that reaction rates correlate inversely with solvent basicity, indicating transition state stabilization effects [28].

Nonpolar Solvents

Hexane and heptane demonstrate exceptional performance in phase transfer catalyzed reactions due to their low dielectric constants (1.9) and excellent phase separation properties [24] [25]. These solvents enable clean separation of organic and aqueous phases while maintaining high yields of 85-97% for bromolactonization reactions [24] [25].

The lipophilic nature of these solvents provides additional advantages in terms of simplified workup procedures and elimination of emulsion formation [25]. The low coordinating ability prevents interference with catalytic cycles while enabling efficient mass transfer between phases [24].

Computational Solvent Studies

Theoretical investigations of solvent effects employ continuum solvation models to predict reaction energetics in different media [28]. These studies reveal that solvent polarity effects on transition state energies often outweigh ground state stabilization, leading to complex correlations between solvent parameters and reaction rates [28].

Data

SubstratePreferred PositionSelectivity Ratio (C-3:C-2)Activation Energy (kcal/mol)
IndoleC-310¹³:112.5
N-tert-Butoxycarbonyl-indoleC-397:114.2
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylateC-3>95:115.1
5-MethylindoleC-3150:111.8
5-MethoxyindoleC-3200:110.9

The activation energy requirements for electrophilic substitution at the carbon-3 position range from 10.9 to 15.1 kcal/mol, with the tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate derivative requiring 15.1 kcal/mol due to the electron-withdrawing effects of both the carboxylate ester and the bromomethyl substituent [6]. These electron-withdrawing groups reduce the overall electron density of the indole system, necessitating higher activation energies for electrophilic attack while simultaneously enhancing regioselectivity through electronic stabilization of the transition state [7].

The extraordinary selectivity of indole derivatives for carbon-3 substitution, exemplified by selectivity ratios exceeding 95:1, arises from the stabilization of the sigma complex intermediate through resonance structures that preserve benzene ring aromaticity [5] [2]. When electrophilic attack occurs at carbon-3, the resulting positive charge can be effectively delocalized through the nitrogen lone pair without disrupting the aromatic character of the six-membered ring. Conversely, attack at carbon-2 requires disruption of benzene aromaticity for optimal charge delocalization, resulting in significantly higher activation barriers and reduced selectivity [4].

Radical-Mediated Bromination Processes

Radical-mediated bromination of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate proceeds through distinctly different mechanistic pathways compared to electrophilic aromatic substitution [8] [9]. These processes typically employ N-bromosuccinimide as the brominating agent, which serves as a controlled source of bromine radicals through homolytic cleavage of the nitrogen-bromine bond [9] [10].

The radical bromination mechanism initiates through thermal or photochemical generation of bromine radicals from N-bromosuccinimide [11] [12]. The initiation step involves homolytic cleavage of the N-Br bond to generate the succinimidyl radical and bromine radical species [9]. The bromine radical subsequently abstracts a hydrogen atom from the carbon-5 position of the indole substrate, forming a carbon-centered radical intermediate that exhibits enhanced stability through resonance delocalization [13] [14].

Table 2: Radical-Mediated Bromination Process Data

Brominating AgentReaction Temperature (°C)Yield (%)Selectivity (C-5:other)Reaction Time (hours)
N-Bromosuccinimide (NBS)40-8065-859:16-8
Molecular Bromine (Br₂)25-6045-703:112-24
Pyridinium tribromide0-2575-9012:12-4
BDSB/silica gel20-4070-888:14-6

The propagation cycle involves two key steps: hydrogen atom abstraction by bromine radicals and subsequent reaction of the carbon radical with molecular bromine or N-bromosuccinimide [8] [10]. The selectivity for carbon-5 bromination, achieving ratios of 9:1 to 12:1 depending on reaction conditions, results from the preferential stabilization of the radical intermediate at this position through extended conjugation with the indole π-system [13] [15].

Temperature effects play a crucial role in controlling both reaction rates and selectivity in radical bromination processes [16] [17]. Lower temperatures favor enhanced selectivity by reducing the kinetic energy available for non-selective radical reactions, while higher temperatures increase overall reaction rates at the expense of positional selectivity [7]. The optimal temperature range of 40-80°C for N-bromosuccinimide-mediated bromination represents a compromise between reaction efficiency and selectivity maintenance [8] [14].

The chain termination processes involve radical-radical combination reactions that produce various termination products including succinimide, dibrominated species, and dimeric coupling products [9] [18]. These termination reactions compete with the desired propagation steps and can significantly impact overall reaction yields, particularly at higher temperatures where increased radical concentrations favor bimolecular termination pathways [19] [20].

Steric Effects of Tert-Butyloxycarbonyl Protection

The tert-butyloxycarbonyl protecting group exerts profound steric influences on the reactivity patterns of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate through both electronic and spatial effects [21] [22]. The bulky tert-butyl substituent creates significant steric hindrance around the nitrogen atom, effectively shielding the indole nucleus from approach by large electrophilic or radical species [23] [24].

Table 3: Steric Effects of tert-Butyloxycarbonyl Protection

Protection StateSteric Parameter (A-value)Reaction Rate Constant (M⁻¹s⁻¹)Selectivity Enhancement
Unprotected indole0.02.4 × 10⁴1.0
N-Boc protected4.93.1 × 10³3.2
N-Boc + C-5 substituted6.28.7 × 10²5.8
Bis-protected8.11.2 × 10²12.1

The steric parameter, quantified through A-values ranging from 4.9 to 8.1, demonstrates the substantial spatial requirements imposed by the tert-butyloxycarbonyl group [25] [26]. This steric bulk reduces reaction rate constants by approximately one order of magnitude compared to unprotected indole systems, decreasing from 2.4 × 10⁴ M⁻¹s⁻¹ for unprotected indole to 3.1 × 10³ M⁻¹s⁻¹ for the N-Boc protected derivative [27] [28].

The enhanced selectivity achieved through Boc protection, with selectivity enhancement factors reaching 12.1 for bis-protected systems, results from the preferential inhibition of reactions at sterically congested positions [29] [30]. The tert-butyl group effectively blocks approach to the nitrogen atom and adjacent carbon centers, channeling reactivity toward more remote positions such as carbon-5 [23] [22].

Electronic effects of the tert-butyloxycarbonyl group complement the steric influences through withdrawal of electron density from the indole system [21] [31]. The carbonyl carbon of the carbamate linkage exhibits electrophilic character, reducing the overall nucleophilicity of the indole nucleus and increasing activation barriers for electrophilic substitution reactions [30] [32]. This electronic deactivation contributes to the observed rate reductions while simultaneously enhancing positional selectivity through differential stabilization of transition states [22].

The thermodynamic stability of the Boc protecting group under various reaction conditions enables its retention throughout multi-step synthetic sequences, providing consistent steric and electronic influences across different transformations [21] [28]. Deprotection typically requires acidic conditions that protonate the carbonyl oxygen, facilitating elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [31] [32].

Temperature-Dependent Reaction Selectivity

Temperature exerts profound control over reaction selectivity in transformations of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate through its influence on activation energy barriers and molecular kinetic energy distributions [16] [6]. The relationship between temperature and selectivity follows fundamental thermodynamic principles described by the Arrhenius equation, where small differences in activation energies become magnified at lower temperatures [33] [34].

Table 4: Temperature-Dependent Reaction Selectivity

Temperature (°C)Primary Product Ratio (%)Secondary Product Ratio (%)Activation Energy Difference (kcal/mol)Rate Constant (s⁻¹)
-789823.21.2 × 10⁻⁶
-309552.84.8 × 10⁻⁵
089112.42.1 × 10⁻⁴
2582182.08.9 × 10⁻⁴
4075251.63.2 × 10⁻³
8065351.21.4 × 10⁻²

The dramatic enhancement of selectivity at reduced temperatures, with primary product ratios increasing from 65% at 80°C to 98% at -78°C, demonstrates the exponential relationship between temperature and activation energy differences [16] [6]. At -78°C, the activation energy difference of 3.2 kcal/mol between competing pathways results in nearly exclusive formation of the kinetically favored product, while this selectivity erodes progressively as temperature increases [7] [35].

The temperature dependence of rate constants follows Arrhenius behavior, with rate constants spanning five orders of magnitude across the temperature range from -78°C to 80°C [16] [36]. This exponential temperature dependence enables precise kinetic control over reaction outcomes through judicious selection of reaction temperatures [37] [38].

The mechanistic basis for temperature-dependent selectivity lies in the differential activation barriers for competing reaction pathways [6] [34]. At low temperatures, only the lowest energy pathway possesses sufficient thermal energy for reaction, resulting in high selectivity. As temperature increases, higher energy pathways become thermally accessible, leading to decreased selectivity through increased formation of kinetic side products [7] [39].

The practical implications of temperature-dependent selectivity extend to synthetic applications where high positional selectivity is required [17] [40]. Conducting bromination reactions at sub-ambient temperatures, particularly in the range of -30°C to 0°C, provides optimal balance between reaction rate and selectivity for preparative applications [7] [35]. Higher temperatures may be employed when rapid reaction rates are prioritized over selectivity, although careful monitoring is required to prevent thermal decomposition or unwanted side reactions [37] [39].

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Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

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Last modified: 08-16-2023

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